molecular formula C16H15NO6 B11766024 Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B11766024
M. Wt: 317.29 g/mol
InChI Key: BCYCYZAYPVUGKO-RMKNXTFCSA-N
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Description

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and an ethyl acrylate moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce a nitro group at the 4-position.

    Furan Ring Formation: The nitrated product is then subjected to a cyclization reaction to form the furan ring.

    Acrylation: The furan derivative is then reacted with ethyl acrylate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products depend on the nucleophile used but may include ethers or esters.

Scientific Research Applications

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The furan ring and acrylate moiety can also participate in various biochemical pathways, leading to the modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: Similar structure but lacks the nitrophenyl group.

    Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a furan ring but with different substituents.

Uniqueness

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate is unique due to the presence of both a nitrophenyl group and an acrylate moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant effects based on diverse research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₅N₁O₆
Molecular Weight 317.293 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 451.0 ± 45.0 °C at 760 mmHg
Flash Point 226.5 ± 28.7 °C
LogP 3.70

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound demonstrated significant activity against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for the compound were found to be in the range of 0.220.22 to 0.25μg/mL0.25\,\mu g/mL, indicating potent antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments revealed that this compound exhibited low hemolytic activity, with % lysis values ranging from 3.233.23 to 15.22%15.22\%. This suggests that the compound is relatively non-toxic to red blood cells compared to Triton X-100, a known hemolytic agent . Additionally, the compound showed non-cytotoxicity with IC50 values greater than 60μM60\,\mu M, indicating a favorable safety profile for potential therapeutic applications .

The biological mechanisms underlying the activity of this compound involve its role as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR). The compound exhibited IC50 values of 31.64μM31.64\,\mu M for DNA gyrase and 2.67μM2.67\,\mu M for DHFR, suggesting that it may interfere with bacterial DNA replication and folate metabolism, which are critical for bacterial growth and survival .

Antibiofilm Activity

In addition to its antimicrobial properties, this compound demonstrated significant antibiofilm potential against Staphylococcus species. The compound was effective in reducing biofilm formation compared to standard antibiotics like Ciprofloxacin, showing a synergistic effect when combined with these agents .

Study on Derivatives

A study evaluating various derivatives of this compound found that modifications in the structure could enhance biological activity. For instance, derivatives with different substituents showed varied MIC values and cytotoxic profiles, highlighting the importance of chemical structure in determining biological efficacy .

Comparative Analysis with Other Compounds

Comparative studies with other compounds revealed that this compound exhibited superior activity against certain pathogens when compared to traditional antibiotics and antifungal agents. This positions it as a promising candidate for further development in antimicrobial therapies .

Properties

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

ethyl (E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C16H15NO6/c1-3-22-16(18)9-6-12-5-8-14(23-12)13-7-4-11(17(19)20)10-15(13)21-2/h4-10H,3H2,1-2H3/b9-6+

InChI Key

BCYCYZAYPVUGKO-RMKNXTFCSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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